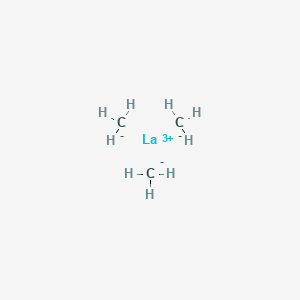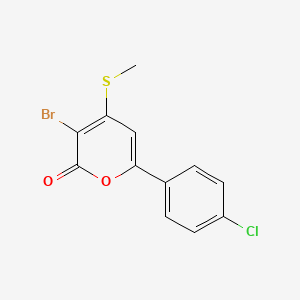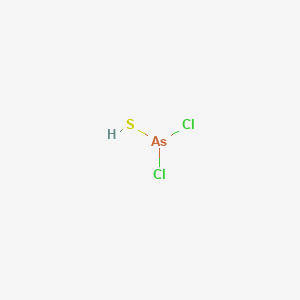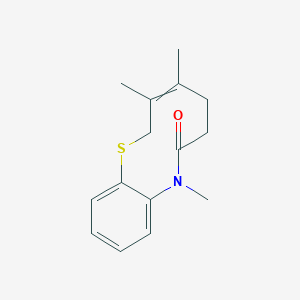![molecular formula C19H17N2O5P B12570067 Diphenyl [amino(4-nitrophenyl)methyl]phosphonate CAS No. 190839-42-0](/img/structure/B12570067.png)
Diphenyl [amino(4-nitrophenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl [amino(4-nitrophenyl)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a diphenyl and an amino(4-nitrophenyl)methyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl [amino(4-nitrophenyl)methyl]phosphonate can be synthesized through a multi-step process involving the reaction of diphenylphosphinic acid with 4-nitrobenzaldehyde and aniline. The reaction typically proceeds via a Kabachnik-Fields reaction, which is a three-component reaction involving an aldehyde, an amine, and a phosphite. The reaction conditions often include the use of a catalyst such as lithium perchlorate and solvents like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as distillation and chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl [amino(4-nitrophenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used
Applications De Recherche Scientifique
Diphenyl [amino(4-nitrophenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of flame retardants and plasticizers
Mécanisme D'action
The mechanism of action of diphenyl [amino(4-nitrophenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The nitrophenyl group can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenylphosphinic acid
- Diethyl [amino(4-nitrophenyl)methyl]phosphonate
- Triphenylphosphine oxide
Uniqueness
Diphenyl [amino(4-nitrophenyl)methyl]phosphonate is unique due to its combination of a phosphonate group with a nitrophenyl and diphenyl moiety. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the nitrophenyl group enhances its potential as an enzyme inhibitor and its ability to participate in redox reactions .
Propriétés
Numéro CAS |
190839-42-0 |
|---|---|
Formule moléculaire |
C19H17N2O5P |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
diphenoxyphosphoryl-(4-nitrophenyl)methanamine |
InChI |
InChI=1S/C19H17N2O5P/c20-19(15-11-13-16(14-12-15)21(22)23)27(24,25-17-7-3-1-4-8-17)26-18-9-5-2-6-10-18/h1-14,19H,20H2 |
Clé InChI |
ZBIKGGIABQCXCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(C(C2=CC=C(C=C2)[N+](=O)[O-])N)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol](/img/structure/B12569993.png)
![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)


![N-[2-(1H-Imidazol-1-yl)ethyl]acetamide](/img/structure/B12570008.png)

![3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide](/img/structure/B12570025.png)


![(4R,5R)-2,2,5-Trimethyl-4-[(1S)-1-methyl-4-pentenyl]-1,3-dioxane](/img/structure/B12570052.png)

![4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12570057.png)

